N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a chloro and hydroxy group on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 283.73 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in various
This compound exhibits various biological activities, primarily attributed to its structural features:
The synthesis of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide typically involves several steps:
N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide has several applications across various fields:
Studies on N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide have focused on its interactions with biological targets:
Several compounds share structural similarities with N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide | C12H10ClNO3S | Similar sulfonamide structure; different chlorine position |
N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | Lacks chlorine substituent; potential for different biological activity |
2-Chloro-N-(4-methylphenyl)benzenesulfonamide | C13H12ClNO3S | Methyl substitution alters solubility and reactivity |
N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which influences its reactivity and biological properties compared to these analogs. This distinct arrangement enhances its potential as a therapeutic agent while providing diverse synthetic pathways for further exploration in medicinal chemistry.